molecular formula C16H21N3O2S3 B4600335 2-[(6-ethoxy-1,3-benzothiazol-2-yl)amino]-2-oxoethyl diethyldithiocarbamate

2-[(6-ethoxy-1,3-benzothiazol-2-yl)amino]-2-oxoethyl diethyldithiocarbamate

Cat. No.: B4600335
M. Wt: 383.6 g/mol
InChI Key: LKQHIVLKIWPDAQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(6-ethoxy-1,3-benzothiazol-2-yl)amino]-2-oxoethyl diethyldithiocarbamate is a useful research compound. Its molecular formula is C16H21N3O2S3 and its molecular weight is 383.6 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 383.07959044 g/mol and the complexity rating of the compound is 435. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Corrosion Inhibition

Benzothiazole derivatives have been investigated for their ability to inhibit corrosion of carbon steel in acidic environments. Experimental and theoretical studies demonstrate that certain benzothiazole compounds, due to their adsorption capabilities, offer enhanced stability and higher inhibition efficiencies against steel corrosion compared to previously reported inhibitors. These findings suggest potential applications of benzothiazole derivatives, including the compound , in protecting metals from corrosion, particularly in industrial settings (Hu et al., 2016).

Antimicrobial Activity

The synthesis of new compounds incorporating benzothiazole rings has revealed antimicrobial properties against a range of test microorganisms. Studies on methyl N-arylthiocarbamates and dimethyl N-aryldithiocarbonimidates, for instance, indicate that certain benzothiazole-containing compounds exhibit weak activity against specific strains of Candida, highlighting their potential use in developing new antimicrobial agents (Servi et al., 2005).

Antineoplastic and Antifilarial Agents

Research on benzimidazole-2-carbamates, a class of compounds related in structure to benzothiazoles, has demonstrated significant in vitro growth inhibition in cancer cells and in vivo antifilarial activity against adult worms in experimentally infected hosts. These findings suggest that similar structural compounds may also possess valuable biological activities that could be harnessed for the treatment of cancer and parasitic infections (Ram et al., 1992).

Synthesis of Heterocyclic Compounds

The versatility of benzothiazole derivatives in chemical synthesis has been demonstrated through the preparation of a wide range of heterocyclic compounds, which are crucial in the development of pharmaceuticals, agrochemicals, and materials science. The ability to generate complex molecular architectures from benzothiazole-based precursors underlines their significance in synthetic organic chemistry and material science applications (Goryaeva et al., 2015).

Safety and Hazards

Sigma-Aldrich provides this product to researchers but does not collect analytical data for this product. The buyer assumes responsibility to confirm product identity and/or purity .

Properties

IUPAC Name

[2-[(6-ethoxy-1,3-benzothiazol-2-yl)amino]-2-oxoethyl] N,N-diethylcarbamodithioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3O2S3/c1-4-19(5-2)16(22)23-10-14(20)18-15-17-12-8-7-11(21-6-3)9-13(12)24-15/h7-9H,4-6,10H2,1-3H3,(H,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKQHIVLKIWPDAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=S)SCC(=O)NC1=NC2=C(S1)C=C(C=C2)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3O2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-[(6-ethoxy-1,3-benzothiazol-2-yl)amino]-2-oxoethyl diethyldithiocarbamate
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2-[(6-ethoxy-1,3-benzothiazol-2-yl)amino]-2-oxoethyl diethyldithiocarbamate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.